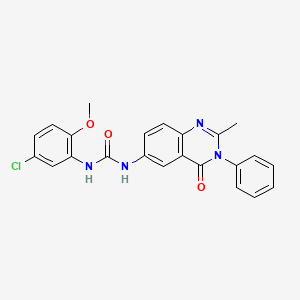

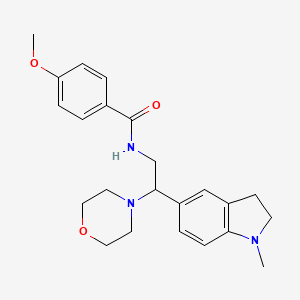

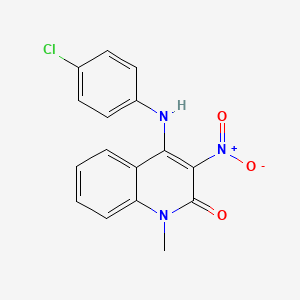

4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone

Overview

Description

4-Chloroaniline is an organochlorine compound with the formula ClC6H4NH2. This pale yellow solid is one of the three isomers of chloroaniline .

Synthesis Analysis

4-Chloroaniline is not prepared from aniline, which tends to overchlorinate. Instead, it is prepared by reduction of 4-nitrochlorobenzene, which in turn is prepared by nitration of chlorobenzene .Molecular Structure Analysis

The molecular weight of 4-Chloroaniline is 127.57 g/mol. The molecular formula is ClC6H4NH2 .Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline has been investigated. The 4-chloroaniline is converted to (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) after the passage of an electron and a proton and participating in the disproportionation reaction .Physical And Chemical Properties Analysis

4-Chloroaniline is a pale yellow solid with a melting point of 72.5 °C and a boiling point of 232 °C. It has a density of 1.43 g/cm3 and is soluble in water at 2.6 g/L at 20 °C .Scientific Research Applications

Synthesis and Derivative Formation

4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone is a compound with a quinolinone core, a class known for its versatility in organic synthesis. Research has explored its use as a precursor in synthesizing various derivatives, demonstrating its utility in creating compounds with potential for biological activity and material science applications. For instance, studies have explored the synthesis of novel 4-pyrazolylquinolinone derivatives through reactions with different reagents, highlighting the compound's adaptability in forming heterocyclic structures with potential chemotherapeutic value (Abass, 2000). Similarly, investigations into the transformations in the 2-quinolone series reveal the formation of 4-chloro-2-quinolones through reactions with phosphorus oxychloride, further underlining the compound's role in synthesizing diverse chemical structures (Coppola & Hardtmann, 1981).

Material Science Applications

The compound's derivatives have been investigated for their application in material science, particularly in the synthesis of metal complexes and optical materials. Technetium(V) complexes with 8-quinolinolates, including derivatives of 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone, have been synthesized and characterized, showcasing the potential of these complexes in medical imaging and diagnostic applications due to their specific structural and electronic properties (Wilcox, Heeg, & Deutsch, 1984). Additionally, aluminum and zinc complexes formed with styryl-substituted derivatives exhibit improved thermal stability and photoluminescence properties, suggesting their use in optoelectronic devices and light-emitting materials (Barberis & Mikroyannidis, 2006).

Electrochemical Applications

The electrochemical reduction of related quinolone compounds provides insights into the synthesis of quinoline derivatives, demonstrating the compound's relevance in generating structures with potential biological activities through electrochemical methods. Such processes offer a convenient route for the preparation of quinoline derivatives, underscoring the electrochemical versatility of the quinolinone nucleus (Hazard, Jubault, Mouats, & Tallec, 1986).

Optical and Electronic Properties

Studies on the molecular structure, vibrational frequencies, and optical properties of quinolinone derivatives, including 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone, highlight their promising applications in optoelectronic devices. The high dipole moment and specific HOMO-LUMO energy gaps of these compounds suggest their suitability for use in electronic materials and devices, with potential applications in fields ranging from optoelectronics to sensor technologies (Ismail, Morsy, Mohamed, El-Mansy, & Abd-Alrazk, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-chloroanilino)-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-19-13-5-3-2-4-12(13)14(15(16(19)21)20(22)23)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTFDQYQLUZBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)

![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)